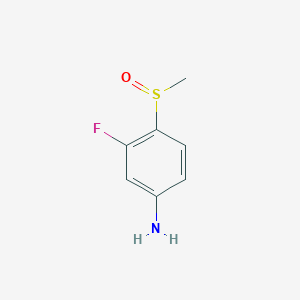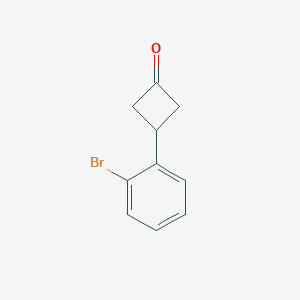
3-(2-Bromophenyl)cyclobutan-1-one
描述
3-(2-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It features a cyclobutanone ring substituted with a 2-bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Bromophenyl)cyclobutan-1-one involves the following steps:
Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and cyclobutanone.
Reaction Conditions: A base such as potassium carbonate is used in the presence of a solvent like dimethylformamide (DMF).
Procedure: The 2-bromobenzaldehyde undergoes a nucleophilic addition with cyclobutanone, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylcyclobutanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: 2-bromobenzoic acid or 2-bromobenzophenone.
Reduction: Phenylcyclobutanone.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
科学研究应用
3-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
- 3-(3-Bromophenyl)cyclobutan-1-one
- 3-(4-Bromophenyl)cyclobutan-1-one
- 3-(2-Chlorophenyl)cyclobutan-1-one
Uniqueness
3-(2-Bromophenyl)cyclobutan-1-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. This positional difference can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.
属性
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDEJVKRZVLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695286 | |
| Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918299-24-8 | |
| Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


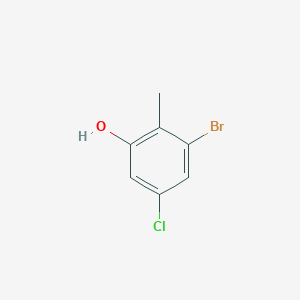



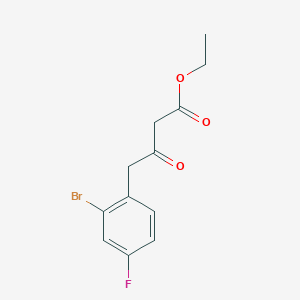

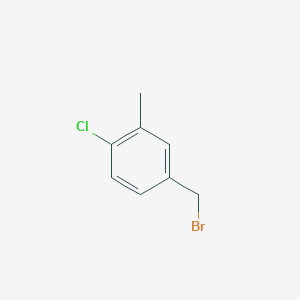
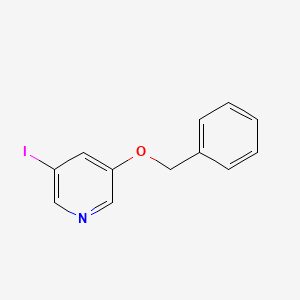
![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)


![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
